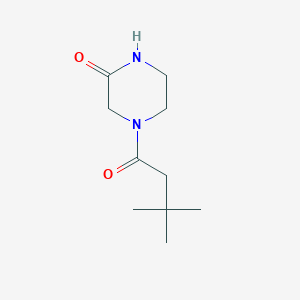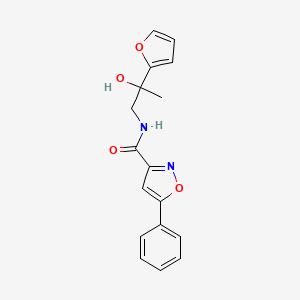![molecular formula C14H17N3O5S B2937909 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034605-58-6](/img/structure/B2937909.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Agents
Compounds containing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising results in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . The ability to prevent biofilm formation is crucial as biofilms are associated with persistent infections and are resistant to conventional antibiotics.
Hemolytic Activity
The hemolytic activity of these compounds has been studied to assess their cytotoxicity. Most of the new molecules synthesized with this structure are mildly cytotoxic, suggesting they could be used as safe antibacterial agents . This property is significant for developing new drugs that are effective yet not harmful to human cells.
Anti-Inflammatory Applications
Sulfonamides, which are part of the compound’s structure, are known for their anti-inflammatory properties. They are widely used in the pharmaceutical industry to treat various inflammatory conditions . This compound, with its unique structure, could potentially enhance the efficacy of anti-inflammatory medications.
Anti-Cancer Potential
Sulfonamide derivatives have been reported to exhibit properties that could make them potent inhibitors of cancer cell growth. Their role as HIV protease inhibitors also suggests a potential application in anti-cancer therapies .
Enzyme Inhibition
This compound has been associated with the inhibition of carbonic anhydrase, which is an enzyme involved in many physiological processes. Inhibitors of this enzyme are used in the treatment of conditions like glaucoma and mountain sickness .
Neuroprotective Effects
There is evidence to suggest that sulfonamide derivatives can be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier makes it a candidate for further research in this area .
Herbicidal Properties
Some derivatives of sulfonamides have been found to possess herbicidal properties. This compound could be explored for its potential use in agriculture to control weed growth without harming crops .
Cardiovascular Applications
Benzodioxane derivatives are recognized for their role in blood pressure regulation. Compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure could be investigated for their potential to aid in the management of hypertension .
作用機序
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a key neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a precursor of various inflammatory mediators.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . By inhibiting these enzymes, the compound can potentially modulate neurotransmission and inflammatory responses.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes affects the cholinergic neurotransmission and arachidonic acid metabolism pathways , respectively . This can lead to increased levels of acetylcholine in the synaptic cleft and altered production of inflammatory mediators, potentially impacting various physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its targets. Inhibition of cholinesterase could lead to enhanced cholinergic neurotransmission, while inhibition of lipoxygenase could modulate inflammatory responses . .
特性
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-8-14(15-9-17)23(19,20)16-7-11(18)10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6,8-9,11,16,18H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDXIUVAPUSCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2937827.png)
![4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2937828.png)


![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937831.png)
![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)
![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)



![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)